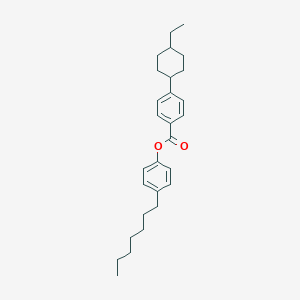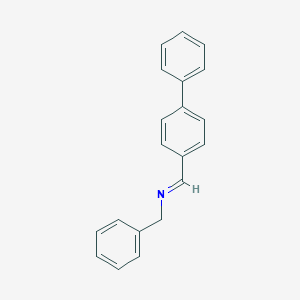
N-(4-Phenylbenzylidene)benzylamine
Overview
Description
N-(4-Phenylbenzylidene)benzylamine is a useful research compound. Its molecular formula is C20H17N and its molecular weight is 271.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reagent for Titration of Lithium Alkyls and Metal Amides : N-(4-Phenylbenzylidene)benzylamine is an excellent reagent for determining solutions of lithium alkyls and metal amides. Its distinctive color change from deep blue to pale yellow during titration makes it useful for estimating the dryness of solvents as well (Duhamel & Plaquevent, 1993).
Antifungal Agent for Systemic Treatment : Derivatives of benzylamine antimycotics with an additional phenyl ring, such as this compound, have shown significant antifungal activity, particularly against Candida albicans. These compounds are identified as potential antifungal agents suitable for systemic treatment (Nussbaumer et al., 1993).
Corrosion Inhibitor for Mild Steel : Novel synthesized compounds including this compound derivatives have been investigated for their corrosion inhibiting properties on mild steel in acidic environments. These compounds exhibit high inhibition efficiency and are considered potential candidates for industrial applications in steel preservation (Singh & Quraishi, 2016).
Liquid Crystal Research : Studies on benzylidene-based molecules containing azomethine units, including derivatives of this compound, have been conducted to understand their mesophase behavior. These compounds exhibit properties important in the field of liquid crystal research (Jamain & Khairuddean, 2021).
Pharmaceutical Applications in Cardiac Arrhythmias : Benzylamine derivatives, including this compound, have been synthesized and studied for their effects on experimental cardiac arrhythmias, indicating potential applications in cardiovascular pharmacology (Remy, Van Saun, & Engelhardt, 1975).
Photocatalytic Applications : Research has been conducted on the photocatalytic oxidation of benzylamine, including this compound derivatives, exploring their potential in chemical transformations and synthesis processes (Proctor, Panuganti, & Bartlett, 2018).
Safety and Hazards
Future Directions
Relevant Papers
Properties
IUPAC Name |
N-benzyl-1-(4-phenylphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N/c1-3-7-17(8-4-1)15-21-16-18-11-13-20(14-12-18)19-9-5-2-6-10-19/h1-14,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJGFVKTDXQEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399943 | |
| Record name | N-(4-Phenylbenzylidene)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118578-71-5 | |
| Record name | N-(4-Phenylbenzylidene)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Phenylbenzylidene)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N-(4-Phenylbenzylidene)benzylamine used to study imine metathesis catalyzed by silica-supported hafnium complexes?
A: this compound serves as a valuable substrate for investigating the catalytic activity of silica-supported hafnium imido complexes in imine metathesis reactions [, ]. These studies utilize a well-defined single-site silica-supported heterogeneous catalyst, [(≡Si-O-)Hf(=NMe)(η1-NMe2)], prepared through surface organometallic chemistry (SOMC) [, ]. Researchers combine this compound with N-benzylidenetert-butylamine and monitor their conversion to assess the catalyst's effectiveness in promoting imine metathesis []. Control experiments without the hafnium imido complex show significantly lower conversion, highlighting the crucial role of the imido group in the catalytic process [].
Q2: What insights do these studies provide about the mechanism of imine metathesis catalyzed by silica-supported hafnium imido complexes?
A: The reaction between the silica-supported hafnium imido complex [(≡Si-O-)Hf(=NMe)(η1-NMe2)] and this compound provides evidence for a 2+2 mechanism in imine metathesis []. Characterization techniques, including solid-state NMR and DFT calculations, reveal the formation of a new hafnium imido complex, [(≡Si-O-)Hf(═NCH2Ar)(η1-NMe2)], where Ar represents the 4-phenylbenzyl group []. This observation suggests that the reaction proceeds through a cycloaddition between the imine group of this compound and the hafnium imido group of the catalyst, followed by cycloreversion to generate the observed products [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


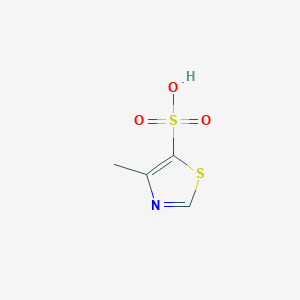
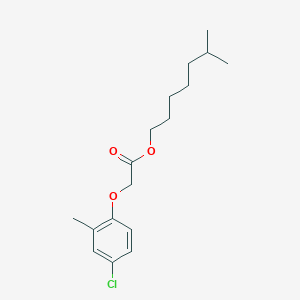
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
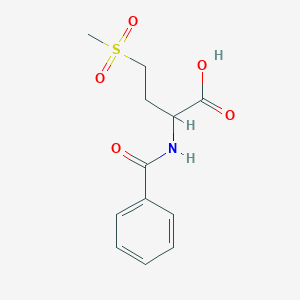
![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)

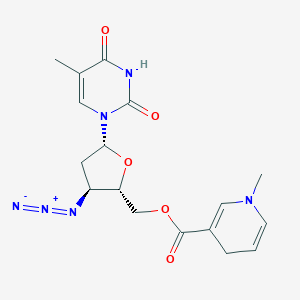
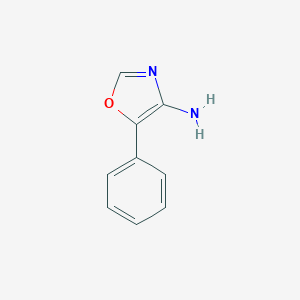
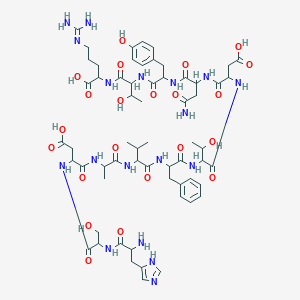
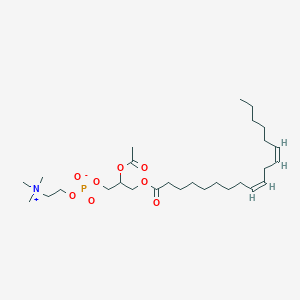
![1-Azabicyclo[2.2.1]heptane-4-carboxamide](/img/structure/B55628.png)
